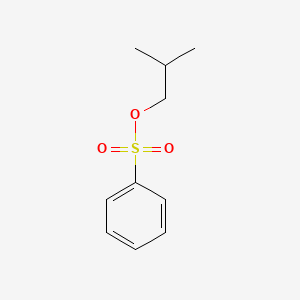

Isobutyl benzenesulfonate

Descripción

Propiedades

IUPAC Name |

2-methylpropyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-9(2)8-13-14(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRRFEFZKGNYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947636 | |

| Record name | 2-Methylpropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2, 24698-43-9 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, isobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Isobutyl Benzenesulfonate

Isobutyl Benzenesulfonate (B1194179) as a Leaving Group in Nucleophilic Displacement Reactions

The benzenesulfonate anion is a highly effective leaving group due to its stability. As the conjugate base of a strong acid (benzenesulfonic acid), it is a very weak base, and its negative charge is extensively delocalized through resonance across the three oxygen atoms and the benzene (B151609) ring. This inherent stability facilitates the cleavage of the C-O bond in nucleophilic substitution reactions.

Isobutyl benzenesulfonate, having the leaving group attached to a primary carbon, is susceptible to nucleophilic attack. However, the reaction kinetics and mechanism are significantly influenced by the steric hindrance imposed by the isobutyl group's structure. The presence of a methyl group on the carbon adjacent (β-carbon) to the reaction center slows the rate of bimolecular nucleophilic substitution (SN2) reactions compared to less hindered primary alkyl sulfonates like ethyl or n-propyl benzenesulfonate. researchgate.netresearchgate.net This steric effect is a well-documented phenomenon in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside. dalalinstitute.com

Studies on analogous sterically hindered systems, such as neopentyl derivatives, provide insight into the reactivity of this compound. Research has shown that neopentyl systems react exceptionally slowly under SN2 conditions, often around 105 times slower than other primary alkyl substrates. acs.org This is attributed to the bulky tert-butyl group hindering the nucleophile's access to the reaction center. While less hindered than a neopentyl group, the isobutyl group experiences a similar, albeit less pronounced, rate-retarding steric effect.

Under conditions that favor unimolecular substitution (SN1), such as in polar, non-nucleophilic solvents, the departure of the benzenesulfonate leaving group would initially form a primary isobutyl carbocation. This intermediate is highly prone to rearrangement, a key regiochemical consideration discussed in section 3.3.

The choice of leaving group is critical for successful nucleophilic substitution on sterically hindered skeletons. Kinetic studies on similar neopentyl systems have compared the efficacy of various leaving groups, revealing a specific reactivity order.

Table 1: Relative Reactivity of Leaving Groups in Nucleophilic Substitution on a Sterically Hindered Neopentyl Skeleton acs.org

| Leaving Group | Relative Reactivity | Notes |

| Trifluoromethanesulfonate (Triflate) | Highest | The best leaving group for this substitution. |

| Iodide | High | More reactive than sulfonate esters in this system. |

| Bromide | High | More reactive than sulfonate esters in this system. |

| p-Toluenesulfonate (Tosylate) | Moderate | Less reactive than halides for this specific substrate. |

| Methanesulfonate (Mesylate) | Moderate | Similar reactivity to tosylate. |

| Chloride | Lowest | The least reactive halide leaving group. |

This data, while for a neopentyl system, suggests that for sterically demanding substrates like this compound, halides can sometimes be more effective leaving groups than sulfonate esters like tosylates and, by extension, benzenesulfonates. acs.org

Participation in Cross-Coupling Reactions as a C-O Electrophile

Modern organic synthesis has increasingly utilized cross-coupling reactions that activate traditionally inert C–O bonds. While this field has been dominated by the activation of C–O bonds in phenols and aryl ethers, the use of sulfonate esters as electrophiles is a well-established strategy. researchgate.netrsc.org Aryl sulfonates, such as tosylates and benzenesulfonates, are common coupling partners in palladium-, nickel-, and iron-catalyzed reactions. researchgate.netacs.org

This compound can, in principle, act as a C-O electrophile, where a catalyst facilitates the cleavage of the C(isobutyl)-O(sulfonate) bond to form a new carbon-carbon or carbon-heteroatom bond. These reactions expand the utility of sulfonate esters beyond their traditional role as simple leaving groups in substitution reactions. Iron-catalyzed cross-coupling reactions, for example, have been shown to be effective in coupling alkyl Grignard reagents with sulfonate electrophiles. acs.org The reactions are often rapid and tolerate a variety of functional groups. acs.org

While many examples focus on aryl sulfonates, the principles extend to alkyl sulfonates. A study on iron-catalyzed cross-coupling of heteroaromatic tosylates with various alkylmagnesium bromides demonstrated successful coupling with different Grignard reagents, including isobutylmagnesium bromide, to afford the alkylated products in good yields. acs.org

Table 2: Examples of Iron-Catalyzed Cross-Coupling of Tosylates with Alkyl Grignard Reagents acs.org

| Entry | Alkyl Grignard Reagent | Product Yield |

| 1 | Isobutylmagnesium bromide | Not specified, but general success with sterically hindered Grignards noted |

| 2 | Cyclohexylmagnesium bromide | Successful coupling with Fe(salen)Cl catalyst |

| 3 | 4-Pentenylmagnesium bromide | 84% |

| 4 | Ethylmagnesium bromide | Not specified, but implied success |

The use of this compound itself as the electrophile in such reactions remains a more specialized application but represents a potential pathway for forming complex molecules from readily available starting materials.

Reversibility and Desulfonation Mechanisms in Benzenesulfonate Chemistry

The formation of benzenesulfonic acids, the precursors to benzenesulfonates, is a reversible electrophilic aromatic substitution reaction. chemistrysteps.comlibretexts.org This reversibility is a unique feature among the common electrophilic aromatic substitutions. pressbooks.pub

Sulfonation (Forward Reaction): Benzene is treated with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. chemistrysteps.compressbooks.pub

Desulfonation (Reverse Reaction): The sulfonic acid group can be removed by heating the benzenesulfonic acid in the presence of dilute aqueous acid (e.g., dilute H₂SO₄). libretexts.orgyoutube.com

The mechanism for desulfonation is essentially the microscopic reverse of sulfonation. chemistrysteps.com It is an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile.

Mechanism of Desulfonation:

Protonation: The aromatic ring is protonated by the acid, which temporarily disrupts aromaticity and forms a resonance-stabilized carbocation intermediate (a sigma complex).

Loss of Electrophile: To restore the stable aromatic system, the ring expels the ⁺SO₃H group. chemistrysteps.com

Final Product: The loss of SO₃ and a proton from the intermediate yields the original benzene ring.

The position of the equilibrium between the sulfonated and desulfonated states is dependent on the concentration of the acid. Concentrated or fuming sulfuric acid drives the reaction toward sulfonation, while a high concentration of water in dilute acid pushes the equilibrium back toward the starting aromatic compound. pressbooks.pubyoutube.com This reversibility allows the sulfonic acid group to be used as a temporary "blocking group" in organic synthesis to direct other electrophiles to specific positions on an aromatic ring before the sulfonic acid group is removed via desulfonation. chemistrysteps.comlibretexts.org

Advanced Applications of Isobutyl Benzenesulfonate in Chemical Research

Role in Supramolecular Chemistry and Engineered Architectures

The structure of isobutyl benzenesulfonate (B1194179) makes it a candidate for incorporation into complex, non-covalently bonded supramolecular assemblies. Its function in these systems is defined by the interplay between its aromatic ring, the sulfonate group, and the specific size and shape of the isobutyl ester.

Supramolecular intercalation involves the insertion of molecules, or ions, into the layered structure of a host material. The isobutyl benzenesulfonate ion has been identified as a component in the creation of supramolecular intercalation structure ultraviolet light absorbers. google.com In these architectures, the organic sulfonate anions are inserted between inorganic layers, leading to novel hybrid materials with specific functionalities.

The general principle of intercalating aromatic sulfonates into layered hosts, such as 'green rust' (a layered iron hydroxide), has been studied to understand the governing factors. leeds.ac.ukresearchgate.net Research on benzene (B151609) sulfonate (BzS) shows it can be intercalated into the host structure, creating a new organo-GR material. leeds.ac.ukresearchgate.net The intercalated BzS molecules are thought to arrange themselves in the interlayer as a dehydrated monolayer. leeds.ac.uk However, attempts to intercalate similar molecules like 1,3-benzene disulfonate can be unsuccessful due to steric hindrance and electrostatic repulsion, highlighting the critical role of the guest molecule's size, shape, and charge distribution. leeds.ac.ukresearchgate.net This work underscores that the specific geometry of the isobutyl group in this compound would be a determining factor in its ability to successfully intercalate into various layered host structures.

The branching of the alkyl chain in alkyl benzenesulfonates has a pronounced effect on their physicochemical properties and molecular interactions. uu.nl Compared to their linear counterparts, branched isomers exhibit different solubility, surface tension, and critical micelle concentration values. uu.nld-nb.info The branching affects how the molecules pack at interfaces and aggregate to form micelles. d-nb.infoaip.org

Molecular dynamics simulations of branched-alkyl benzene sulfonates (BABS) at oil-water interfaces reveal that the hydrophobic tail structure is crucial for how the surfactant molecules arrange themselves to reduce interfacial tension. aip.orgaip.org The size and branching of the hydrophobic group can create steric hindrance that influences the area occupied by the surfactant molecule at the interface. researchgate.net

A study comparing the steric effects of different butyl benzenesulfonate isomers (n-butyl, isobutyl, and tert-butyl) in mixed aggregate systems with cetyl trimethylammonium bromide (CTAB) provided specific insights. researchgate.net The interactions, driven by both electrostatic and hydrophobic forces, lead to the formation of highly viscous, rod-like micelles. researchgate.net The study highlighted the role of the butyl group's structure on these interactions, demonstrating measurable differences between the isomers. researchgate.net

| Property | Influence of Alkyl Chain Branching | Research Finding |

| Hydrophobicity | Branching generally results in lower hydrophobicity compared to the linear isomer. uu.nl | Branched-chain compounds often show shorter retention times in reversed-phase HPLC. uu.nl |

| Micelle Formation | The extent of branching significantly affects aggregation properties and the ability to form micelles. d-nb.info | Branched alkyl tails can show a greater ability to form normal micelles, a phenomenon related to the critical packing parameter. d-nb.info |

| Interfacial Packing | The structure of the hydrophobic tail influences molecular orientation and packing at interfaces. aip.org | Molecular simulations show that the hydrophobic size can act as a steric hindrance, affecting the area per molecule. researchgate.net |

| Steric Effects | The specific isomer (e.g., isobutyl vs. tert-butyl) creates different degrees of steric hindrance in molecular interactions. researchgate.net | The bulky tert-butyl group was found to cause the maximum steric hindrance in mixed systems with CTAB, compared to n-butyl and this compound. researchgate.net |

This compound as a Component or Moiety in Functional Molecular Systems

Commercial alkyl benzenesulfonate (ABS) surfactants are typically complex mixtures of many different isomers and homologues, which complicates the development of clear structure-property relationships. acs.org Research often focuses on analyzing these mixtures or studying monodisperse, pure isomers to understand how molecular structure dictates performance. acs.orgresearchgate.net For example, the position of the phenyl group along the alkyl chain significantly impacts properties like water solubility and adsorption onto surfaces. onepetro.org Isomers with the benzenesulfonic group in more external positions tend to be more hydrophilic. onepetro.org

The distinction between linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS) is fundamental. d-nb.info Studies have shown a clear relationship between the surfactant's chemical structure (linear vs. branched) and its aggregation properties. d-nb.info The aggregation behavior is dramatically affected by even small structural variations in the hydrophobic group at a constant carbon number. d-nb.info The structural analysis of these isomers is critical, as their individual properties, and even their susceptibility to biodegradation, can vary; for instance, bacteria have been observed to desulfonate centrally substituted isomers of LAS preferentially over others. uni-konstanz.de

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. mdpi.com The isobutyl group, as part of a larger benzenesulfonate-containing molecule, can play a highly specific role in this bioactivation process.

In one study, a new family of antimitotic prodrugs, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), was developed to be selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is highly expressed in certain breast cancer cells. nih.govresearchgate.net Researchers synthesized and tested PAIB-SOs with different branched alkyl groups on the imidazolidin-2-one moiety, including isopropyl, sec-butyl, and isobutyl groups. nih.govresearchgate.net

The results of the bioactivation mechanism study were striking. While compounds with isopropyl or sec-butyl groups were hydroxylated, they were not bioactivated into the active antimitotic agent. nih.govresearchgate.net Only the PAIB-SOs that specifically contained an isobutyl group were successfully bioactivated into the potent corresponding phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonates (PIB-SOs). nih.govresearchgate.net This demonstrates a unique and critical role for the isobutyl moiety in enabling the specific enzymatic reaction required for the prodrug's therapeutic action.

| Alkyl Group on Prodrug | Bioactivation to Active Form by CYP1A1 | Outcome |

| Isobutyl | Yes | Successfully converted to the active antimitotic drug (PIB-SOs). nih.govresearchgate.net |

| Isopropyl | No | Underwent hydroxylation but was not bioactivated. nih.govresearchgate.net |

| sec-Butyl | No | Underwent hydroxylation but was not bioactivated. nih.govresearchgate.net |

Utilization in Analytical Method Development and Quality Control Applications

This compound serves as a critical reference material in the development of analytical methods and for quality control (QC), particularly within the pharmaceutical industry. cleanchemlab.com Benzenesulfonic acid and related compounds are often used in the synthesis of active pharmaceutical ingredients (APIs), which can lead to the formation of alkyl benzenesulfonate esters as reaction byproducts. shimadzu.comgoogle.com These esters are considered potential genotoxic impurities (PGIs) due to their ability to interact with genetic material. nih.gov

Regulatory agencies require that drug products be tested for the presence of such impurities, necessitating the development of highly sensitive and specific analytical methods to detect and quantify them at trace levels. shimadzu.comnih.gov this compound is used as a certified reference standard in the development and validation of these methods, which often employ techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS/MS). nih.govresearchgate.net

The availability of a pure this compound standard is essential for:

Method Specificity: Ensuring the analytical method can distinguish this compound from the API and other related impurities, such as methyl, ethyl, and propyl benzenesulfonates. nih.govresearchgate.net

Linearity and Accuracy: Establishing that the method's response is proportional to the concentration of the impurity over a specific range and that the measured amount is accurate. researchgate.net

Quantification: Allowing for the precise measurement of any this compound impurity found in a drug substance or product, to ensure it does not exceed the stringent safety thresholds set by regulators. researchgate.net

An example of this application is the development of an LC-MS/MS method for the simultaneous determination of 15 different sulfonate esters, where reference standards for each, including various benzenesulfonate esters, are required for method validation. nih.gov

Computational and Theoretical Chemistry Studies of Isobutyl Benzenesulfonate

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of isobutyl benzenesulfonate (B1194179). DFT studies can predict the preferred three-dimensional arrangement of atoms, bond lengths, and bond angles with high accuracy.

For instance, a DFT study on the esterification of benzenesulfonic acid with isobutanol would reveal a two-step mechanism. This process involves the initial protonation of the alcohol to create an oxonium ion intermediate, which is then followed by a nucleophilic attack from the benzenesulfonate anion. Such calculations can also determine the optimal conditions for this synthesis, including the use of acid catalysts and anhydrous environments to minimize hydrolysis.

Furthermore, quantum mechanical methods are effective for modeling the reactivity of isobutyl benzenesulfonate in various chemical transformations. These models can predict reaction pathways and transition states for reactions like nucleophilic substitution (SN2), where the benzenesulfonate group acts as a leaving group. By calculating the activation barriers, researchers can understand how factors like solvent polarity influence the reaction kinetics. For example, implicit solvent models can quantify the lower solvation energy of the compound in nonpolar solvents.

Key Parameters from Quantum Mechanical Calculations:

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Allows for the prediction of infrared (IR) spectra, which can be used to identify the compound. For example, the C-O-S stretching vibration is expected around 1200 cm-1. |

| Reaction Energy | The overall energy change during a chemical reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a chemical reaction. |

Conformational Analysis and Steric Hindrance Studies

The rotation around the C-C and C-O bonds of the isobutyl group leads to different staggered and eclipsed conformations. libretexts.orgunicamp.br Staggered conformations are generally more stable due to lower torsional strain, where the electron clouds of adjacent bonds are further apart. libretexts.orgunicamp.br The most stable conformation will be the one that minimizes steric hindrance, which is the repulsive force between atoms or groups that are brought too close together. libretexts.orgunicamp.br

The bulky isobutyl group creates significant steric hindrance around the sulfonate ester linkage. This steric bulk can affect the rate of nucleophilic substitution reactions, as it hinders the approach of a nucleophile to the electrophilic carbon atom. The degree of steric hindrance can be compared to related compounds like neopentyl benzenesulfonate, which also has a bulky alkyl group.

Types of Strain in Conformational Analysis:

| Type of Strain | Description | Relevance to this compound |

| Torsional Strain | Repulsion between electron clouds in adjacent bonds. libretexts.org | Occurs during rotation around the C-C and C-O single bonds of the isobutyl group. |

| Steric Hindrance | Repulsive interaction when non-bonded atoms or groups are too close. libretexts.org | The bulky isobutyl group can sterically hinder the approach of reactants to the sulfonate group. |

| Angle Strain | Occurs when bond angles deviate from their ideal values. | Generally less significant in acyclic molecules like this compound compared to cyclic compounds. fiveable.me |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the highly polarized nature of the sulfonyl group. researchgate.net Computational studies using methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule. researchgate.net

In the sulfonyl group (-SO2-), the bonding is best described as highly polarized, with a significant positive charge on the sulfur atom and negative charges on the oxygen atoms (S+-O-). researchgate.net This is augmented by hyperconjugative interactions where the substituents on the sulfur atom act as both electron donors and acceptors. researchgate.net This bonding model does not require significant d-orbital participation on the sulfur atom, which was a traditional view. researchgate.net

The benzene (B151609) ring in this compound is an electron-rich aromatic system. The sulfonate group is electron-withdrawing, which influences the electron distribution within the benzene ring. This electronic structure is key to understanding the molecule's reactivity, for example, in electrophilic aromatic substitution reactions.

Key Electronic Properties:

| Property | Description | Implication for this compound |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | The sulfur atom is highly electrophilic, and the oxygen atoms are nucleophilic. |

| Bond Order | The number of chemical bonds between two atoms. | Indicates the strength and nature (single, double, etc.) of the bonds. |

| Molecular Orbitals | The regions in space where electrons are likely to be found. | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govkoreascience.kr For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or in the presence of other molecules.

These simulations can model the intermolecular interactions that govern the bulk properties of the substance. The primary intermolecular forces at play for this compound include:

Van der Waals forces: These are weak, short-range forces that arise from temporary fluctuations in electron density.

Dipole-dipole interactions: These occur between the permanent dipoles of the polar sulfonate groups.

π-π stacking: The benzene rings of adjacent molecules can stack on top of each other, which is a stabilizing interaction.

MD simulations can be used to calculate properties such as diffusion coefficients, viscosity, and radial distribution functions, which describe the local arrangement of molecules. koreascience.kr For example, simulations could show how this compound molecules orient themselves relative to each other in the liquid state, potentially with a tendency for the benzene rings to adopt a perpendicular orientation to their nearest neighbors. koreascience.kr

Predictive Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a powerful tool for predicting the pathways of chemical reactions and understanding catalytic mechanisms involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism, including the structures of intermediates and transition states.

For example, in the synthesis of tertiary-alkyl methyl ethers (TAME), where benzenesulfonic acid can act as a catalyst, quantum mechanics models have shown that the formation of an isoamyl benzenesulfonate intermediate is a crucial step. psu.edu A similar approach could be applied to reactions where this compound is a reactant or an intermediate. The models can predict the energy profile of the reaction, highlighting the rate-determining step. psu.edu

These predictive models can also be used to study the role of this compound as an alkylating agent. The calculations can determine the activation energy for the transfer of the isobutyl group to a nucleophile, providing a quantitative measure of its reactivity. This information is valuable for designing and optimizing synthetic procedures.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient Benzenesulfonate (B1194179) Transformations

The transformation of benzenesulfonates is central to many synthetic pathways. Research is actively pursuing new catalytic systems that offer milder reaction conditions, higher efficiency, and improved recyclability compared to traditional methods.

A significant breakthrough is the use of metal benzenesulfonates (MBSs) in combination with acetic acid as a potent catalytic system. psu.edu Studies have revealed a powerful synergistic effect in these mixtures, which act as "double activation" catalysts through both Brønsted and Lewis acid catalysis. psu.eduresearchgate.net This approach has been successfully applied to the tetrahydropyranylation of alcohols and phenols, a key protection strategy in organic synthesis. psu.edu The reactions proceed efficiently at room temperature without the need for solvents, and the metal benzenesulfonate catalyst can be easily recovered and reused multiple times. psu.eduresearchgate.net

Another promising area is the development of solid-supported sulfonic acid catalysts. nih.govu-szeged.hu These heterogeneous catalysts, such as benzenesulfonic acid grafted onto silica (B1680970) (SiO₂) or mesoporous materials like MCM-41 and SBA-15, offer the advantages of easy separation from the reaction mixture, reusability, and reduced generation of corrosive waste. nih.govu-szeged.hu For instance, a silica-supported propylsulfonic acid has demonstrated high conversion rates (80–90%) in Baeyer–Villiger oxidations using aqueous hydrogen peroxide. nih.gov Similarly, mesoporous silicas functionalized with benzenesulfonic acid groups have proven to be highly active catalysts for Friedel–Crafts alkylations. u-szeged.hu

Table 1: Performance of Various Metal Benzenesulfonate (MBS)/Acetic Acid Systems in the Tetrahydropyranylation of Benzyl Alcohol

| Metal Benzenesulfonate Catalyst | Reaction Time (h) | Yield (%) |

| Co(C₆H₅SO₃)₂·6H₂O | 1 | 98 |

| Al(C₆H₅SO₃)₃·6H₂O | 1 | 95 |

| Ni(C₆H₅SO₃)₂·6H₂O | 1 | 96 |

| Zn(C₆H₅SO₃)₂·6H₂O | 1 | 92 |

| Mn(C₆H₅SO₃)₂·6H₂O | 1 | 90 |

Data sourced from research on synergistic catalytic effects. psu.edu

Exploration of New Applications in Materials Science and Functional Polymers

The unique properties of the benzenesulfonate group are being harnessed to create advanced materials and functional polymers with tailored characteristics. Research in this domain extends the utility of compounds like isobutyl benzenesulfonate beyond their traditional roles as synthetic intermediates.

One key application is in the development of polymer electrolyte membranes (PEMs) for fuel cells. Neopentyl benzenesulfonate, a structural isomer of this compound, has been used to synthesize sulfonated poly(phenylene)-based ionomers. These materials exhibit controlled ion exchange capacities and demonstrate significant proton conductivity, a critical property for efficient PEM function.

Furthermore, polymers incorporating benzenesulfonate moieties are being explored as single-ion conductors for lithium batteries. scispace.com For example, blending poly(lithium 4-styrenesulfonate) with poly(ethylene oxide) (PEO) is an approach to improve the mechanical properties of the resulting polymer electrolyte. scispace.com The presence of the sulfonate group is crucial for facilitating ion transport within the polymer matrix.

A recent patent highlights the use of polyisobutyl benzene (B151609) sulfonate, where the isobutyl group is part of a longer polymer chain, as an additive for lubricants and fuels. google.com These polymers can act as viscosity index (VI) improvers, enhancing the performance and stability of the lubricant across a range of temperatures. google.com

Table 2: Examples of Functional Polymers Incorporating Benzenesulfonate Groups

| Polymer System | Functional Group | Potential Application | Key Property |

| Sulfonated Poly(phenylene) | Benzenesulfonate | Proton Exchange Membranes | Proton Conductivity |

| Poly(lithium 4-styrenesulfonate)/PEO Blend | Styrenesulfonate | Solid Polymer Electrolytes | Ionic Conductivity |

| Polyisobutyl Benzene Sulfonate | Polyisobutyl Benzene Sulfonate | Lubricant/Fuel Additive | Viscosity Index Improvement |

Advanced Mechanistic Elucidation of this compound Reactivity

While the general reactivity of alkyl benzenesulfonates as alkylating and sulfonating agents is well-established, advanced research continues to refine our understanding of the intricate mechanisms governing their transformations.

Computational methods, such as density functional theory (DFT), are providing unprecedented insight into reaction pathways. A DFT study on the esterification of benzenesulfonic acid with isobutanol revealed a two-step mechanism: initial protonation of the alcohol to form an oxonium ion, followed by nucleophilic attack from the benzenesulfonate anion. This level of detail helps in optimizing reaction conditions for higher yield and purity.

Kinetic studies on the hydrolysis of a series of alkyl benzenesulfonates (methyl, ethyl, isopropyl) have shed light on the nature of the solvolysis reaction. cdnsciencepub.com The data show a progression towards a more Sₙ1-like mechanism as the alkyl group becomes more substituted (from methyl to isopropyl). cdnsciencepub.com This is supported by the observed trends in the heat capacity and entropy of activation, which provide clues about the degree of solvent organization in the transition state. cdnsciencepub.com Understanding these subtle mechanistic shifts is crucial for predicting reactivity and controlling product outcomes in different solvent systems. cdnsciencepub.com The steric hindrance provided by the isobutyl group in this compound, for example, influences substitution patterns in electrophilic aromatic substitution, favoring para-products.

Table 3: Mechanistic Insights into Benzenesulfonate Reactions

| Reaction Type | Method of Study | Key Mechanistic Finding |

| Esterification | Density Functional Theory (DFT) | Proceeds via a two-step mechanism involving an oxonium ion intermediate. |

| Hydrolysis (Solvolysis) | Kinetic Analysis (Temperature Dependence) | Mechanism shifts towards Sₙ1 character with increased alkyl substitution. cdnsciencepub.com |

| Nucleophilic Substitution | General Reactivity Studies | The sulfonate group acts as an effective leaving group, facilitating the reaction. |

Integration of Green Chemistry Principles for Sustainable Production and Application

The principles of green chemistry are increasingly guiding research into the synthesis and use of benzenesulfonates, aiming to reduce environmental impact and improve process safety. wjpmr.com

A primary focus is the replacement of corrosive and hazardous catalysts like sulfuric acid. revistadechimie.ro Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid, are being successfully employed as effective and greener catalysts for continuous esterification processes. revistadechimie.ro These organic acids exhibit weaker corrosive properties and can achieve complete conversion of reactants in continuous reaction-distillation systems. revistadechimie.ro

The use of novel, environmentally benign solvent systems is another key tenet of green chemistry. researchgate.net Deep eutectic solvents (DESs), particularly those based on triazole and benzenesulfonic acid, are emerging as promising green catalyst-solvent systems. researchgate.netresearchgate.net These DESs are often biodegradable, inexpensive, and can enhance the efficiency of organic transformations like the Biginelli reaction for synthesizing medicinally relevant compounds. researchgate.net

Furthermore, the development of recyclable heterogeneous catalysts, as discussed previously, is a cornerstone of sustainable chemistry. nih.govu-szeged.hu By immobilizing sulfonic acid groups on solid supports, researchers can minimize chemical waste and simplify product purification, aligning with the green chemistry principle of waste prevention. u-szeged.huwjpmr.com

Table 4: Comparison of Traditional vs. Green Chemistry Approaches

| Process | Traditional Approach | Green Chemistry Alternative | Advantage of Green Approach |

| Esterification Catalysis | Sulfuric Acid | Benzenesulfonic Acid, p-Toluenesulfonic Acid | Less corrosive, effective in continuous processes. revistadechimie.ro |

| Solvent System | Volatile Organic Compounds (VOCs) | Deep Eutectic Solvents (DESs) | Biodegradable, inexpensive, can act as both solvent and catalyst. researchgate.net |

| Catalyst Recovery | Homogeneous Catalysis (Difficult Separation) | Heterogeneous Supported Catalysts | Easy separation, catalyst reusability, waste reduction. nih.gov |

Q & A

Q. Q1. What are the established synthetic routes for isobutyl benzenesulfonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of benzenesulfonic acid with isobutanol. A density functional theory (DFT) study reveals that esterification proceeds through a two-step mechanism: (1) protonation of the alcohol to form an oxonium ion intermediate, followed by (2) nucleophilic attack by the benzenesulfonate anion. Optimal conditions include acidic catalysts (e.g., H2SO4) and anhydrous environments to minimize hydrolysis. Yield and purity depend on stoichiometric ratios, temperature (80–100°C), and solvent choice (polar aprotic solvents like acetonitrile enhance reaction rates). Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted precursors .

Q. Q2. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Chromatography : HPLC or GC-MS with internal standards (e.g., methyl benzenesulfonate) to quantify purity and detect impurities .

- Spectroscopy :

- Mass spectrometry (LC-MS/MS) : SCIEX Triple Quad systems enable trace-level detection of genotoxic impurities like residual benzenesulfonic acid .

Advanced Research Questions

Q. Q3. How can contradictions in toxicity data for this compound be resolved in experimental design?

Discrepancies in acute toxicity studies (e.g., AEGL-1 values) often arise from methodological variability:

- Exposure routes : Inhalation vs. dermal absorption may yield differing LD50 values.

- Impurity profiles : Residual isobutyl chloroformate (a common byproduct) can skew toxicity results. Ensure purity >99% via NMR or LC-MS validation .

- Species-specific responses : Rodent models may not fully replicate human metabolic pathways. Cross-validate with in vitro assays (e.g., hepatocyte cytotoxicity) .

Q. Q4. What computational tools are effective for modeling the reactivity of this compound in catalytic systems?

DFT simulations (e.g., Gaussian or ORCA software) predict reaction pathways and transition states. For example:

- Nucleophilic substitution (SN2) : Activation barriers for ester hydrolysis can be calculated to identify stabilizing solvents or catalysts .

- Solvent effects : Implicit solvent models (e.g., PCM) quantify how polarity influences reaction kinetics. This compound exhibits lower solvation energy in nonpolar solvents, favoring stability .

Q. Q5. How should researchers address gaps in developmental toxicity data for this compound?

Current AEGL guidelines lack developmental/reproductive toxicity data for isobutyl derivatives. A systematic approach includes:

- In silico screening : Use tools like OECD QSAR Toolbox to predict teratogenicity based on structural analogs (e.g., methyl benzenesulfonate) .

- In vitro assays : Embryonic stem cell tests (ESTs) or zebrafish embryo models provide high-throughput toxicity screening .

- Dose-response studies : Prioritize low-dose, chronic exposure experiments to mimic environmental or occupational scenarios .

Methodological and Data Analysis Challenges

Q. Q6. What strategies optimize the detection of trace impurities in this compound samples?

- LC-MS/MS protocols : Use multiple reaction monitoring (MRM) modes on systems like the SCIEX Triple Quad 3500 to detect impurities at <1 ppm. For example, methyl benzenesulfonate can be quantified using a calibration curve with deuterated internal standards .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enhances sensitivity by removing matrix interferents .

Q. Q7. How can researchers design statistically robust experiments to study this compound’s environmental persistence?

- Experimental design :

- Data validation : Use ANOVA to assess variance between replicates and ensure detection limits align with regulatory thresholds (e.g., EPA Method 8270) .

Interdisciplinary Applications

Q. Q8. What role does this compound play in drug delivery systems?

As a surfactant, it enhances solubility of hydrophobic APIs (active pharmaceutical ingredients). Key considerations:

Q. Q9. How is this compound utilized in materials science?

- Polymer modification : Acts as a plasticizer in PVDF membranes, improving flexibility. Characterize using DSC (glass transition temperature shifts) .

- Coordination chemistry : Forms complexes with lanthanides (e.g., europium) for luminescent materials. Monitor via fluorescence quenching studies .

Literature and Data Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.